Ethyl 2-isopropylthiazole-4-carboxylate
Overview
Description
Ethyl 2-isopropylthiazole-4-carboxylate is a chemical compound with the empirical formula C9H13NO2S . It has a molecular weight of 199.27 . The compound is a solid and its SMILES string is O=C(OCC)C1=CSC(C©C)=N1 .
Molecular Structure Analysis
The InChI string for this compound is 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 . This string represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 199.27 . The density of the compound is 1.1±0.1 g/cm^3 . The boiling point is 262.6±13.0 °C at 760 mmHg .Scientific Research Applications
Synthesis Studies and Characterization :
- Utilized as a precursor in the synthesis of aminoethylthiazole carboxylate analogs through Michael-like addition strategies (Boy & Guernon, 2005).
- Employed in the synthesis and characterization of thiazolecarboxylate derivatives, demonstrating its versatility in the formation of complex molecular structures (Haroon et al., 2018).
Chemical Modifications and Analyses :
- Subject to various synthetic modifications, with the resulting compounds analyzed for their antimicrobial activities, demonstrating its potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
- Investigated through density functional theory (DFT) for insights into its molecular geometry, vibrational assignments, and chemical shifts, contributing to a deeper understanding of its chemical properties (Haroon et al., 2019).
Chemical Synthesis and Reactions :
- Involved in the synthesis of 2-bromo-thiazole-4-carboxylic acid, showcasing its role in facilitating complex chemical reactions (Zhou Zhuo-qiang, 2009).
- Used in the preparation of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, illustrating its application in the synthesis of diverse chemical compounds (Dovlatyan et al., 2004).
Mechanism of Action
Target of Action
Ethyl 2-isopropylthiazole-4-carboxylate is a unique chemical compound with a specific molecular structure
Mode of Action
The mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Biochemical Pathways
Thiazoles, the class of compounds to which it belongs, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Properties
IUPAC Name |
ethyl 2-propan-2-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWWEQDAHKVXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441395 | |
Record name | Ethyl 2-isopropylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133047-44-6 | |
Record name | Ethyl 2-isopropylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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